Stereochemistry-Dependent Target Binding: 57-Fold Difference in PNP Inhibition Between (3R,4R) and (3S,4S) Enantiomers
In a direct head-to-head comparison of the derived immucillin analogs F-DADMe-ImmH, the (3S,4S) enantiomer (derived from the (3S,4S) building block) exhibits a slow-onset binding constant (Ki*) of 0.032 nM for human PNP, while the (3R,4R) enantiomer (derived from the (3R,4R) building block) exhibits a Ki* of 1.82 nM [1]. The difference in binding affinity is 57-fold.
| Evidence Dimension | Slow-onset binding constant (Ki*) for human purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | Ki* = 1.82 nM for F-DADMe-ImmH [(3R,4R)-3] |
| Comparator Or Baseline | Ki* = 0.032 nM for F-DADMe-ImmH [(3S,4S)-3] |
| Quantified Difference | 57-fold lower binding affinity for the (3R,4R) enantiomer |
| Conditions | Human PNP enzyme; slow-onset inhibition kinetics; measured via radiolabeled substrate assay |
Why This Matters
This data demonstrates that the (3R,4R) stereoisomer is not a simple substitute for the (3S,4S) enantiomer; the choice between them must be guided by target-specific SAR, and procurement of the correct stereoisomer is critical for reproducing published results.
- [1] Mason, J. M., et al. (2008). A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 51(18), 5880-5884. DOI: 10.1021/jm800792b View Source
